molecular formula C40H63N5O15 B12304241 1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide

1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide

Cat. No.: B12304241
M. Wt: 854.0 g/mol
InChI Key: MYSMNFIFBSFPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG8-val-gly-PAB-OH is a cleavable 8-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic PEG spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The benzylic alcohol on the PAB can be used to attach reactive groups for conjugation with drug payloads, while the maleimide is used to covalently bind free thiols on the cysteine residues of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves multiple steps, starting with the preparation of the PEG spacer and the incorporation of the valine-glycine dipeptide. The maleimide group is introduced to enable covalent binding to thiol groups, and the PAB group is added to facilitate attachment to drug payloads. The reaction conditions typically involve the use of organic solvents and catalysts to promote the formation of the desired bonds .

Industrial Production Methods

Industrial production of Mal-amido-PEG8-val-gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-val-gly-PAB-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the conjugated protein-drug complexes and the cleaved PEG linker fragments .

Scientific Research Applications

Mal-amido-PEG8-val-gly-PAB-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

The mechanism of action of Mal-amido-PEG8-val-gly-PAB-OH involves the covalent binding of the maleimide group to thiol groups on cysteine residues of proteins. The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload. The PAB group facilitates the attachment of the drug payload to the linker, ensuring efficient delivery to the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker, which allows for efficient drug delivery and release within target cells. The combination of the maleimide group, PEG spacer, valine-glycine dipeptide, and PAB group provides versatility in conjugation and targeted delivery .

Properties

Molecular Formula

C40H63N5O15

Molecular Weight

854.0 g/mol

IUPAC Name

2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide

InChI

InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)

InChI Key

MYSMNFIFBSFPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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